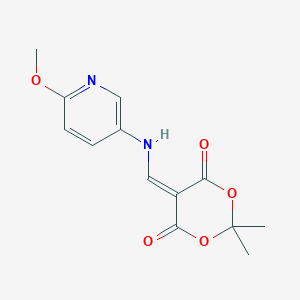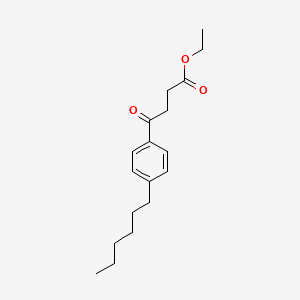
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a bromine atom, a keto group, and an acetic acid moiety attached to the isobenzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid typically involves the bromination of a suitable isobenzofuran precursor followed by the introduction of the acetic acid group. One common method involves the bromination of 3-oxo-1,3-dihydro-isobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting bromo compound is then subjected to a reaction with acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isobenzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and keto group play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloro-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid: Similar structure with a chlorine atom instead of bromine.
(6-Fluoro-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid: Similar structure with a fluorine atom instead of bromine.
(6-Iodo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid imparts unique reactivity and properties compared to its halogenated analogs
Propriétés
IUPAC Name |
2-(6-bromo-3-oxo-1H-2-benzofuran-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-5-1-2-6-7(3-5)8(4-9(12)13)15-10(6)14/h1-3,8H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFXMSNXRSVQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)


![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)



![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


